A Comprehensive Technical Guide to 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Key Intermediate in Modern Kinase Inhibitor Synthesis
A Comprehensive Technical Guide to 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Key Intermediate in Modern Kinase Inhibitor Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Aniline Derivative
In the landscape of modern medicinal chemistry, the precise architectural design of molecular entities is paramount to achieving desired therapeutic outcomes. Substituted anilines, in particular, represent a cornerstone class of intermediates due to their versatile reactivity and prevalence in a vast array of bioactive molecules. This guide provides an in-depth technical overview of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a compound of significant interest due to its pivotal role as a key building block in the synthesis of targeted cancer therapies, most notably the dual tyrosine kinase inhibitor, Lapatinib.[1][2]
The strategic incorporation of chlorine and a fluorinated benzyl ether moiety onto the aniline scaffold imparts unique electronic and steric properties. These features are not merely incidental; they are deliberately engineered to influence the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). This guide will elucidate the chemical properties, synthesis, analytical characterization, and applications of 3-Chloro-4-(3-fluorobenzyloxy)aniline, providing a comprehensive resource for professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical intermediate is to establish its precise identity and physical characteristics. These properties govern its handling, reactivity, and analytical behavior.
Chemical Structure:
Figure 1: Chemical Structure of 3-Chloro-4-(3-fluorobenzyloxy)aniline.
Physicochemical Data Summary:
| Property | Value | Reference(s) |
| CAS Number | 202197-26-0 | [1][3] |
| Molecular Formula | C₁₃H₁₁ClFNO | [3] |
| Molecular Weight | 251.69 g/mol | [3] |
| Appearance | White to gray to red powder or crystal | [3][4] |
| Melting Point | 78 - 82 °C | [3] |
| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol. | [2] |
| Storage | Store at room temperature in a dark, inert atmosphere. | [2][5] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves a Williamson ether synthesis followed by a nitro group reduction.[6]
Synthetic Workflow Diagram:
Figure 2: Synthetic workflow for 3-Chloro-4-(3-fluorobenzyloxy)aniline.
Detailed Experimental Protocol:
A practical and scalable synthesis has been reported, which is amenable to industrial production.[6]
Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (Williamson Ether Synthesis)
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Rationale: This step involves the nucleophilic substitution of the phenolic proton of 2-chloro-4-nitrophenol with 1-(chloromethyl)-3-fluorobenzene. Potassium carbonate serves as a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
-
Procedure:
-
To a solution of 2-chloro-4-nitrophenol and potassium carbonate in a suitable solvent (e.g., DMF or acetone), add 1-(chloromethyl)-3-fluorobenzene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
Step 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline (Nitro Group Reduction)
-
Rationale: The nitro group of the intermediate is reduced to an amine. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution, which acts as a proton source and electrolyte. This method is preferred over catalytic hydrogenation in some contexts due to its cost-effectiveness and operational simplicity.
-
Procedure:
-
Prepare a suspension of iron powder and ammonium chloride in a mixture of ethanol and water.
-
Heat the suspension to reflux and add a solution of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in ethanol.
-
Maintain the reaction at reflux for several hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield 3-Chloro-4-(3-fluorobenzyloxy)aniline with high purity.[7]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 3-Chloro-4-(3-fluorobenzyloxy)aniline. A combination of spectroscopic and chromatographic techniques is typically employed.
Analytical Workflow:
Figure 3: Analytical workflow for the characterization of 3-Chloro-4-(3-fluorobenzyloxy)aniline.
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline and the fluorobenzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 251.69. The isotopic pattern of chlorine will also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-O stretching of the ether linkage, C-Cl stretching, C-F stretching, and various aromatic C-H and C=C vibrations.
Application in Drug Discovery: The Synthesis of Lapatinib
The primary application of 3-Chloro-4-(3-fluorobenzyloxy)aniline is as a crucial intermediate in the synthesis of Lapatinib, a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[8][9]
Role in Lapatinib Synthesis Pathway:
Figure 4: Role of 3-Chloro-4-(3-fluorobenzyloxy)aniline in the synthesis of Lapatinib.
In the synthesis of Lapatinib, 3-Chloro-4-(3-fluorobenzyloxy)aniline undergoes a nucleophilic aromatic substitution reaction with a suitably activated quinazoline core. The aniline nitrogen acts as the nucleophile, displacing a leaving group on the quinazoline ring to form the final drug substance.[9] This coupling reaction is a critical step that joins the two key pharmacophoric fragments of Lapatinib.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-Chloro-4-(3-fluorobenzyloxy)aniline.
-
Hazards: This compound is harmful if swallowed and is suspected of causing genetic defects. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
-
Storage: Store locked up in a cool, dry, and well-ventilated area in a tightly sealed container.[5][10]
Conclusion
3-Chloro-4-(3-fluorobenzyloxy)aniline is a specialized yet highly significant chemical intermediate, the value of which is intrinsically linked to its role in the synthesis of life-saving therapeutics. Its carefully designed structure, combining key halogen and ether functionalities, underscores the principles of modern drug design. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for any researcher or drug development professional working in the field of oncology and kinase inhibitor discovery. This guide has provided a comprehensive overview to support these endeavors, emphasizing both the practical and theoretical aspects of this important molecule.
References
-
Pharmaffiliates. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link]
- Li, L., & Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Chinese Journal of Modern Applied Pharmacy, 28(3), 245-246.
- Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- Google Patents. (n.d.). US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.
-
PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Retrieved from [Link]
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